molecular formula C13H24N5O3+ B1238258 Diphthamide

Diphthamide

Cat. No. B1238258
M. Wt: 298.36 g/mol
InChI Key: FOOBQHKMWYGHCE-VHSXEESVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Diphthamide belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Diphthamide is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Diphthamide Biosynthesis

Diphthamide is a unique post-translational derivative of histidine, and its biosynthesis has been a significant area of research. Studies have shown that the biosynthesis of diphthamide requires multiple steps and involves a range of cellular processes and enzymes. Moehring, Danley, and Moehring (1984) investigated the biosynthesis of diphthamide in Chinese hamster ovary cells, identifying key steps and enzymes involved, such as a methyltransferase activity and an ATP-dependent synthetase activity (Moehring, Danley, & Moehring, 1984). Similarly, Su, Chen, Lee, Jiang, Zhang, and Lin (2012) discovered that the YBR246W gene in yeast is crucial for the last step of diphthamide biosynthesis, providing insights into the complete biosynthesis pathway (Su et al., 2012).

Biological Function of Diphthamide

The biological function of diphthamide, while not fully understood, is a subject of ongoing research. Su, Lin, and Lin (2013) reviewed the current understanding of diphthamide's biosynthesis and biological function, emphasizing its unique presence in eukaryotic and archaeal elongation factor 2 and its recognition by certain bacterial toxins (Su, Lin, & Lin, 2013). Gupta, Liu, Batavia, and Leppla (2008) explored how the diphthamide modification in elongation factor-2 might confer resistance to ricin, suggesting a protective role against ribosome-inactivating proteins (Gupta, Liu, Batavia, & Leppla, 2008).

Diphthamide in Disease and Development

Research has also connected diphthamide to various diseases and developmental processes. Stahl et al. (2015) found that the loss of diphthamide pre-activates NF-κB and death receptor pathways, making cells hypersensitive to tumor necrosis factor, suggesting a role in apoptosis and cellular signaling pathways (Stahl et al., 2015). Zhang, Lin, Zhu, Wang, and Lin (2021) demonstrated that diphthamide promotes target of rapamycin (TOR) signaling, emphasizing its significance in animal development and the translation of proteins in the TORC1 pathway (Zhang, Lin, Zhu, Wang, & Lin, 2021).

properties

Product Name

Diphthamide

Molecular Formula

C13H24N5O3+

Molecular Weight

298.36 g/mol

IUPAC Name

[(2R)-1-amino-4-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium

InChI

InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10+/m0/s1

InChI Key

FOOBQHKMWYGHCE-VHSXEESVSA-O

Isomeric SMILES

C[N+](C)(C)[C@H](CCC1=NC=C(N1)C[C@@H](C(=O)O)N)C(=O)N

Canonical SMILES

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)N

synonyms

2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine
diphthamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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